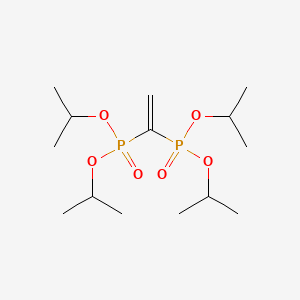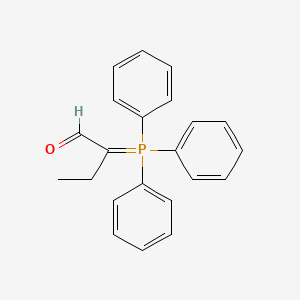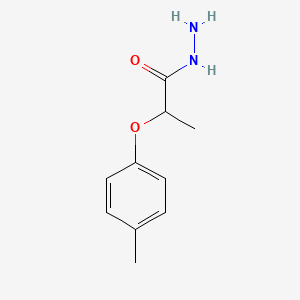
(3-プロパノイルフェニル)ボロン酸
概要
説明
(3-Propanoylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propanoyl group at the meta position
科学的研究の応用
(3-Propanoylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
(3-Propanoylphenyl)boronic Acid, also known as 3-PROPIONYLPHENYLBORONIC ACID, is a boron-based compound that is widely used in organic synthesis Boronic acids, in general, are known to interact with various enzymes and proteins, playing a crucial role in many biochemical reactions .
Mode of Action
Boronic acids are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules . This property allows them to modulate the activity of these targets, leading to various biochemical effects.
Biochemical Pathways
For instance, they are used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetics of boronic acids can vary significantly depending on their chemical structure and the presence of functional groups .
Result of Action
For instance, they can modulate enzyme activity, influence signal transduction pathways, and affect cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Propanoylphenyl)boronic Acid. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of boronic acids . Furthermore, the compound’s interaction with its environment can influence its bioavailability and its ability to reach and interact with its targets .
生化学分析
Biochemical Properties
3-PROPIONYLPHENYLBORONIC ACID is known to participate in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Cellular Effects
Related boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Related boronic acids have been studied for their temporal effects .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 3-PROPIONYLPHENYLBORONIC ACID in animal models. The effects of related compounds have been studied in various animal models .
Metabolic Pathways
3-PROPIONYLPHENYLBORONIC ACID is likely involved in metabolic pathways related to boronic acids. These pathways may involve interactions with enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their transport and distribution .
Subcellular Localization
Related compounds have been studied for their subcellular localization and effects on activity or function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-propanoylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source. The reaction is catalyzed by a palladium complex and often requires a base such as potassium acetate .
Industrial Production Methods: Industrial production of (3-propanoylphenyl)boronic acid may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions: (3-Propanoylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The propanoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Amides, esters, or ethers.
類似化合物との比較
3-Formylphenylboronic Acid: Similar structure but with a formyl group instead of a propanoyl group.
4-Formylphenylboronic Acid: Similar structure but with the formyl group at the para position.
Uniqueness: (3-Propanoylphenyl)boronic acid is unique due to the presence of the propanoyl group, which imparts distinct reactivity and potential for forming various derivatives. Its ability to participate in both Suzuki-Miyaura coupling and protease inhibition highlights its versatility and broad applicability in different fields .
特性
IUPAC Name |
(3-propanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEGUQPUGHVSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400709 | |
| Record name | (3-propanoylphenyl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-64-0 | |
| Record name | (3-propanoylphenyl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)





![5-Boc-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1608493.png)


